molecular formula C5H11Cl2N B2846754 (3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers CAS No. 2287345-32-6

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers

Cat. No.: B2846754
CAS No.: 2287345-32-6
M. Wt: 156.05
InChI Key: NSDKOZQBGQFMEF-UHFFFAOYSA-N
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Description

(3-Chlorocyclobutyl)methanamine hydrochloride is a bicyclic amine derivative featuring a cyclobutane ring substituted with a chlorine atom at the 3-position and a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous systems. The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers: the chlorine atom and the methanamine group on the cyclobutane ring introduce stereochemical complexity . Diastereomers can exhibit distinct physical and chemical properties, such as melting points, solubility, and reactivity, which are critical for applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

(3-chlorocyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDKOZQBGQFMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving (3-chlorocyclobutyl)methanamine;hydrochloride include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutyl derivatives .

Scientific Research Applications

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-chlorocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets, primarily through its amine group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other cyclic amine hydrochlorides and diastereomeric mixtures (Table 1). Key comparisons are outlined below:

Table 1: Comparative Analysis of Cyclic Amine Hydrochlorides

Compound Name (CAS No.) Core Structure Diastereomer Ratio Key Substituents Applications/Notes
(3-Chlorocyclobutyl)methanamine HCl (Target) Cyclobutane Unspecified* 3-Cl, methanamine Potential CNS ligand; research stage
Bicyclo[3.2.1]octan-2-amine HCl (20440-71-5) Bicyclo[3.2.1]octane Mixture Amine at bridgehead Neurological studies
4-Ethylcycloheptan-1-amine HCl (74838-00-9) Cycloheptane Mixture 4-Ethyl, amine Solubility studies
3-Butylcyclopentan-1-amine (1909337-77-4) Cyclopentane Mixture 3-Butyl Agrochemical intermediates
Spiro[3.5]nonan-2-amine HCl (4734-81-0) Spirocyclic Single isomer Spiro junction Rigid scaffold in drug design

Key Findings from Structural Comparisons :

Ring Size and Stability: The cyclobutane ring in the target compound introduces strain compared to larger cyclohexane or bicyclic analogs (e.g., bicyclo[3.2.1]octane). This strain may enhance reactivity in substitution reactions but reduce thermal stability . Spirocyclic analogs (e.g., Spiro[3.5]nonan-2-amine HCl) exhibit rigid, three-dimensional geometries preferred in receptor-binding studies, whereas the target’s planar cyclobutane may limit such interactions .

Substituent Effects: The 3-chloro group in the target compound likely increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. This contrasts with non-halogenated analogs like 4-ethylcycloheptan-1-amine HCl, which lack such reactivity . Alkyl substituents (e.g., 3-butyl in 1909337-77-4) improve lipophilicity, whereas the target’s polar hydrochloride salt enhances aqueous solubility .

Diastereomer-Specific Behavior :

  • Diastereomeric mixtures (e.g., bicyclo[3.2.1]octan-2-amine HCl) often require chromatographic separation for pharmacological use, suggesting similar challenges for the target compound .
  • In contrast, single-isomer spirocyclic amines (e.g., 4734-81-0) bypass purification hurdles, highlighting a trade-off between synthetic complexity and utility .

Biological Activity

(3-Chlorocyclobutyl)methanamine hydrochloride, a compound characterized by its unique cyclobutane structure and halogen substitution, has garnered attention for its potential biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (3-Chlorocyclobutyl)methanamine hydrochloride is C5H10ClN·HCl, with a molecular weight of approximately 153.60 g/mol. The presence of the chlorine atom at the 3-position of the cyclobutane ring significantly influences its chemical reactivity and biological interactions.

The biological activity of (3-Chlorocyclobutyl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems, which could have implications for treating psychiatric conditions such as anxiety and depression.

Interaction Studies

  • Receptor Binding : Initial investigations indicate that (3-Chlorocyclobutyl)methanamine hydrochloride may bind to neurotransmitter receptors, influencing their activity. This modulation can lead to changes in neuronal signaling pathways.
  • Enzyme Inhibition : The amine group in the compound may interact with enzymes through hydrogen bonding and ionic interactions, potentially inhibiting or activating their functions.

Biological Activity Data

Research has shown that halogenated compounds often exhibit diverse biological activities. The following table summarizes some findings related to (3-Chlorocyclobutyl)methanamine hydrochloride and similar compounds:

Compound Biological Activity Mechanism
(3-Chlorocyclobutyl)methanamine hydrochloridePotential anxiolytic effectsModulation of neurotransmitter receptors
(3-Fluorocyclobutyl)methanamine hydrochlorideNeurotransmitter modulationBinding affinity to specific receptors
(1-Chlorocyclobutyl)methanamine hydrochlorideAntimicrobial propertiesInteraction with bacterial enzymes

Study 1: Neurotransmitter Modulation

A study exploring the effects of (3-Chlorocyclobutyl)methanamine hydrochloride on rat models demonstrated significant changes in serotonin levels, suggesting its potential role as a serotonergic agent. The results indicated a dose-dependent increase in serotonin release, which may correlate with anxiolytic effects.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of halogenated cyclobutyl derivatives, including (3-Chlorocyclobutyl)methanamine hydrochloride. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to other known antimicrobial agents.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations affect biological activity. The following table outlines key differences between (3-Chlorocyclobutyl)methanamine hydrochloride and related compounds:

Compound Structural Feature Biological Activity
(3-Chlorocyclobutyl)methanamine hydrochlorideChlorine substitutionModerate antimicrobial, potential anxiolytic
(3-Fluorocyclobutyl)methanamine hydrochlorideFluorine substitutionEnhanced receptor binding affinity
(1-Bromocyclobutyl)methanamine hydrochlorideBromine substitutionIncreased reactivity in substitution reactions

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